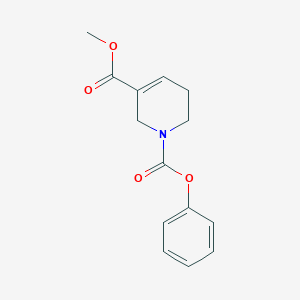
Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It has an average mass of 228.288 Da and a monoisotopic mass of 228.147400 Da . This compound is widely used in scientific research and is a valuable tool for studying drug interactions and molecular mechanisms.
Molecular Structure Analysis
The molecular structure of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The structure also includes one ethyl ester functional group and one dimethylcarbamoyl functional group .Physical And Chemical Properties Analysis
Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 332.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.5±3.0 kJ/mol, and it has a flash point of 154.8±25.9 °C . The compound has a molar refractivity of 59.8±0.3 cm3, and its polar surface area is 50 Å2 .Applications De Recherche Scientifique
Neuroprotective Applications
- Alzheimer's Disease Treatment: A study highlighted a compound, SP-04, designed to offer a multi-target therapeutic approach for neuroprotection as a treatment for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity and shows antioxidant properties, offering neuroprotection against Aβ42 toxicity, which suggests its potential as a novel therapeutic strategy for Alzheimer's disease treatment (Lecanu et al., 2010).
Chemical Synthesis and Structure Analysis
- Molecular Structure and Spectroscopic Properties: A novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, demonstrating the utility of quantum chemical calculations in evaluating the compound's properties. This work underscores the significance of computational methods in understanding the structural and electronic aspects of novel compounds (R. Singh et al., 2013).
Anticancer Potential
- Anticancer Agents Synthesis: Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has yielded promising anticancer agents. Compounds synthesized showed strong anticancer activity, comparable to doxorubicin, in various cell lines. This indicates the potential for further development of these compounds as therapeutic agents against cancer (A. Rehman et al., 2018).
Catalysis
- Ligand-Catalyzed Arylation of Aldehydes: The use of 2-piperidino-1,2,2-triphenylethanol as a catalyst in the arylation of aldehydes has been reported to afford chiral diarylcarbinols with high enantiomeric excess. This research contributes to the field of asymmetric synthesis, showcasing the potential of piperidine derivatives in catalytic applications (M. Fontes et al., 2004).
Tuberculosis Treatment
- Mycobacterium tuberculosis GyrB Inhibitors: Thiazole-aminopiperidine hybrid analogues were synthesized and evaluated as GyrB ATPase inhibitors, showcasing significant activity against Mycobacterium tuberculosis. This highlights the compound's role in addressing antibiotic resistance and developing new treatments for tuberculosis (V. U. Jeankumar et al., 2013).
Antibacterial Applications
- Furan Ring Containing Organic Ligands: Research into furan ring-containing organic ligands has shown potential antibacterial activity. The study synthesized and characterized compounds for their chelating properties and monitored their antimicrobial activity, contributing to the development of new antibacterial agents (H. Patel, 2020).
Propriétés
IUPAC Name |
ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-16-10(14)9-5-7-13(8-6-9)11(15)12(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOCAVMFASHQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365335 | |
| Record name | ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |
CAS RN |
333985-78-7 | |
| Record name | ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


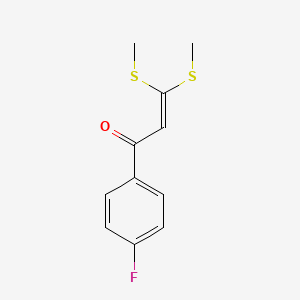
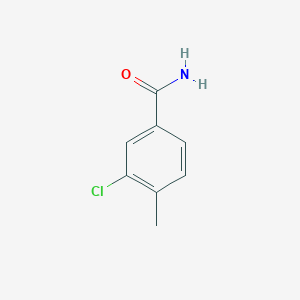

![Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate](/img/structure/B1621132.png)
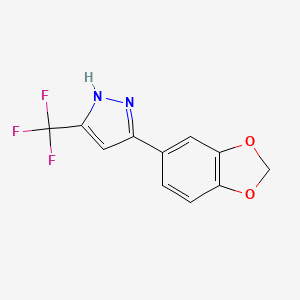
![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)
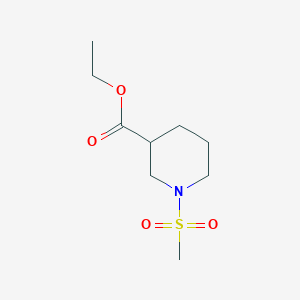
![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1621140.png)
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1621142.png)
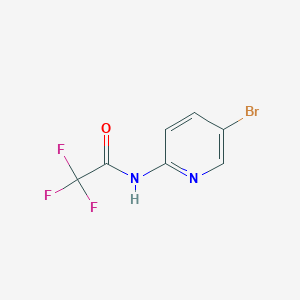

![Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate](/img/structure/B1621145.png)
